

chloroprocaine plasma concentration pharmacokinetic studies

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Compound Focus: Chloroprocaine

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Chloroprocaine Pharmacokinetic Data Summary

The table below summarizes quantitative findings from pivotal pharmacokinetic studies on **chloroprocaine**, highlighting its rapid metabolism and short half-life across different administration routes.

Administration Route	Study Population	Dose	Key PK Parameters	Findings & Safety	Source
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| **Intraperitoneal** [1] | Women undergoing cesarean delivery (n=15) | 40 mL of 1%, 2%, or 3% solution (400 mg, 800 mg, 1200 mg) | - **Tmax**: 5 min

- **In vivo** $t_{1/2}$: 5.3 min (95% CI: 4.0–6.6)
- **Cmax**: 64.8 ng/mL (1%), 28.7 ng/mL (2%), 799.2 ng/mL (3%) | Cmax remained well below toxic levels; no signs of LAST observed. | [1] | | **Intrathecal** [2] | Patients for lower limb surgery (n=45) | 30 mg, 40 mg, or 50 mg of 1% solution | - Plasma **Cmax** of metabolite (CABA): Observed at 3 hrs post-dose.
- **Chloroprocaine** plasma concentration was consistently below quantification levels. | Confirmed low systemic exposure after intrathecal administration. | [2] | | **Hydrogel Device (Slow-release)** [3] | Piglet model (in vivo), and in vitro | 75 mg/mL in alginate hydrogel | - **In vivo**: Metabolite (ACBA) Cmax at 3 hrs.
- **In vitro**: **Chloroprocaine** Cmax at 1 day; metabolite Cmax at 7 days. | Demonstrates feasibility of prolonged, controlled release for postoperative pain. | [3] |

Detailed Experimental Protocols

For reproducibility and critical appraisal, here are the methodologies from the key studies cited above.

- **Study 1: Intraperitoneal Administration in Cesarean Delivery [1]**

- **Objective:** To determine the *in vivo* half-life and assess the tolerability of intraperitoneal **chloroprocaine**.
- **Design:** Single-center, prospective, cohort, multiple-dose escalation study.
- **Population:** 15 women (18-50 years) undergoing cesarean delivery with spinal anesthesia.
- **Intervention:** Administration of 40 mL of **chloroprocaine** (1%, 2%, or 3%) after fetal extraction.
- **PK Sampling:** Maternal blood samples collected before administration and at 1, 5, 10, 20, and 30 minutes after dosing.
- **Analytical Method:** High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was used for quantification.
- **Tolerability Assessment:** Prospective monitoring for signs and symptoms of local anesthetic systemic toxicity (LAST).

- **Study 2: Intrathecal Administration for Lower Limb Surgery [2]**

- **Objective:** To evaluate the time to block resolution and the pharmacokinetic profile after intrathecal injection.
- **Design:** Prospective, randomised, observer-blind, single-center study.
- **Population:** 45 adult patients undergoing elective lower limb procedures.
- **Intervention:** Intrathecal administration of 1% **chloroprocaine** at doses of 30 mg, 40 mg, or 50 mg.
- **PK Sampling:** Venous blood samples collected within 60 min before and at 5, 10, 30, and 60 minutes after administration.
- **Sample Processing:** Blood collected in heparinized tubes with esterase inhibitors, centrifuged, and plasma stored at -70°C until analysis.
- **Analytical Method:** Validated liquid chromatography tandem mass spectrometry (LC-MS/MS).

- **Study 3: Slow-Release Hydrogel Device (In Vivo/In Vitro) [3]**

- **Objective:** To investigate the pharmacokinetic profile of a novel **chloroprocaine**-loaded hydrogel device.
- **In Vivo Model:** Four piglets receiving the slow-release **chloroprocaine** device.
- **PK Sampling:** Serial blood samples collected over 108 hours.
- **In Vitro Setup:** The nanogel device remained in contact with plasma at 37°C for time points between 90 minutes and 7 days.

- **Analytical Method:** HPLC-MS/MS to quantify **chloroprocaine** and its inactive metabolite (ACBA).

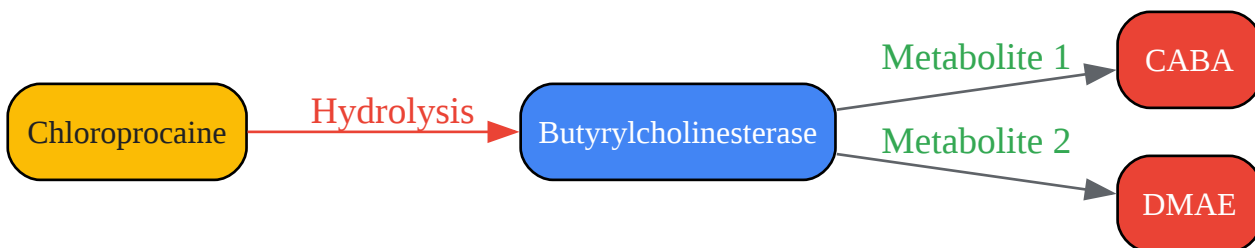
Comparative Clinical Profile

Beyond pure pharmacokinetics, **chloroprocaine**'s profile translates into distinct clinical advantages and considerations compared to common alternatives.

- **Versus Bupivacaine:** A systematic review and meta-analysis concluded that spinal **chloroprocaine**, compared to low-dose bupivacaine, leads to a **significantly shorter duration of motor and sensory block**. This results in a **shorter time to ambulation and eligibility for discharge**, making it highly suitable for ambulatory surgery. The incidence of transient neurologic symptoms (TNS) was similar between the two [4]. Clinical studies in spine and knee surgery confirm faster ambulation and discharge with **chloroprocaine** [5] [6].
- **Versus Mepivacaine:** A retrospective study in same-day discharge total knee arthroplasty found that the **chloroprocaine** group had a **significantly lower incidence of urinary retention** (2.5% vs. 15.6%) and **fewer complaints of postoperative numbness** [5].
- **Key Differentiating Properties:**
 - **Ester Structure:** Metabolized rapidly by plasma cholinesterase, leading to a very short half-life [7] [8].
 - **Low Lipophilicity & Protein Binding:** Contributes to its low potency, short duration of action, and low risk of systemic toxicity [7].

Chloroprocaine Metabolism Pathway

The following diagram illustrates the rapid hydrolysis of **chloroprocaine**, which is fundamental to its pharmacokinetic profile.



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This rapid metabolism by butyrylcholinesterase (plasma cholinesterase) is the primary reason for **chloroprocaine's** short *in vivo* half-life and favorable safety profile, as it minimizes systemic exposure to the active parent compound [7].

Key Takeaways for Research and Development

- **Fast Metabolism is Key:** The core of **chloroprocaine's** PK profile is its extremely rapid enzymatic hydrolysis, resulting in a short *in vivo* half-life (minutes, not seconds as sometimes cited *in vitro*) and low systemic exposure [1] [7].
- **Ideal for Short Procedures & Ambulatory Care:** Its quick onset and predictable, short duration make it an excellent candidate for spinal and epidural anesthesia in short-duration surgeries, facilitating fast-track discharge protocols [8] [5] [4].
- **Promising for Prolonged Analgesia:** Research into novel delivery systems, such as hydrogel-based devices, shows potential in leveraging **chloroprocaine's** safety profile for sustained-release applications, extending its utility to postoperative pain management [3].

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